Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
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Overview
Description
Compounds with similar structures, such as Ethyl 4-(4-bromophenyl)butanoate and Ethyl 4-bromophenylacetate , are known. These compounds contain a bromophenyl group, which is a phenyl ring (a cyclic group of carbon atoms) with a bromine atom attached. The ethyl group is a two-carbon chain, and the butanoate or acetate refers to the presence of a carboxylic acid ester functional group.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and IR spectroscopy. For example, Ethyl 4-bromophenylacetate has a molecular formula of C10H11BrO2 and a monoisotopic mass of 241.994232 Da .Chemical Reactions Analysis
Again, while specific reactions involving your compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions, where a nucleophile attacks an electrophilic carbon, resulting in the substitution of a group .Physical and Chemical Properties Analysis
Physical and chemical properties can be determined experimentally. For Ethyl 4-bromophenylacetate, it’s known to be a clear colorless to pale yellow liquid .Scientific Research Applications
Antiviral Activity
A study detailed the synthesis and evaluation of various 2,4-diamino-6-hydroxypyrimidines, demonstrating significant antiretroviral activity against cell culture retrovirus replication, notably human immunodeficiency virus and Moloney murine sarcoma virus. The study emphasizes the potential of these compounds, including derivatives similar to ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, in antiretroviral therapy (Hocková et al., 2003).
Crystal Structure Analysis
The crystal structures of compounds related to this compound have been determined, providing insights into the molecular conformations and potential interactions relevant to their biological activities (Kurbanova et al., 2009).
Antioxidant and Radioprotective Activities
Research into novel pyrimidine derivatives has shown that compounds including the this compound structure exhibit in vitro antioxidant activity and in vivo radioprotection in Drosophila melanogaster, indicating their potential for oxidative stress mitigation (Mohan et al., 2014).
Microwave-mediated Synthesis
A study explored the microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, demonstrating the efficiency of this approach for creating derivatives of this compound, with potential implications for the rapid development of new pharmaceuticals (Vanden Eynde et al., 2001).
Nonlinear Optical Properties
An investigation into the structural, electronic, and optical properties of thiopyrimidine derivatives, akin to this compound, highlighted their potential applications in nonlinear optics (NLO) and optoelectronics, based on comparative DFT/TDDFT and experimental studies (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It can be inferred from related compounds that it might interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise mode of action.
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The lipophilic character of similar compounds seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains
Result of Action
A related compound showed potent in vitro antipromastigote activity, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other substances in the environment . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQPDYMVXMLBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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